molecular formula C15H17N3O3 B2848613 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione CAS No. 117563-26-5

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione

Cat. No.: B2848613
CAS No.: 117563-26-5
M. Wt: 287.319
InChI Key: SYFVNJGPALDWRA-MDWZMJQESA-N
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Description

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazinedione core with an acetyl group and a dimethylamino-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione typically involves the condensation of 1-acetyl-4-hydroxycoumarin with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine in an ethanol solution . This reaction forms the desired product through a series of steps including nucleophilic addition and dehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines a pyrazinedione core with an acetyl group and a dimethylamino-substituted phenyl group. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3E)-1-acetyl-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(19)18-9-14(20)16-13(15(18)21)8-11-4-6-12(7-5-11)17(2)3/h4-8H,9H2,1-3H3,(H,16,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFVNJGPALDWRA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)N(C)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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